molecular formula C16H17N3O4 B15025688 N-(2,4-dimethoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B15025688
M. Wt: 315.32 g/mol
InChI Key: LROFXJWNNFKNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a dimethoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a reductive amination reaction involving pyridine-3-carboxaldehyde and a suitable reducing agent.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
  • N-(3,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the specific positioning of the dimethoxy groups on the phenyl ring and the pyridinylmethyl group. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C16H17N3O4/c1-22-12-5-6-13(14(8-12)23-2)19-16(21)15(20)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

LROFXJWNNFKNGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)OC

Origin of Product

United States

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